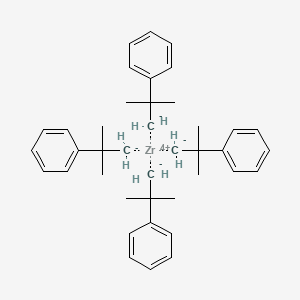
Tetrakis(2-methyl-2-phenylpropyl)zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-methyl-2-phenylpropyl)zirconium, also known as tetraneophylzirconium, is a zirconium-based organometallic compound. It is characterized by the presence of four 2-methyl-2-phenylpropyl groups attached to a central zirconium atom. This compound is notable for its application as a catalyst in polymerization reactions, particularly in the production of high-density polyethylene (HDPE) and other olefin polymers .
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(2-methyl-2-phenylpropyl)zirconium is typically synthesized through the reaction of zirconium tetrachloride with a Grignard reagent, neophyl magnesium chloride, in an ether/hexane solvent mixture. The reaction is carried out at approximately 33°C and yields the desired compound in about 97% yield . The reaction can be represented as follows:
ZrCl4+4C6H5C(CH3)2MgCl→Zr(C6H5C(CH3)2)4+4MgCl2
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
Tetrakis(2-methyl-2-phenylpropyl)zirconium undergoes several types of chemical reactions, including:
Oxidation: Reacts with dry oxygen to form neophyl zirconate, which upon hydrolysis produces neophyl alcohol.
Reduction: Reacts with hydrogen at elevated temperatures to form hydrocarbons such as tert-butylbenzene.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions
Oxidation: Dry oxygen at room temperature.
Reduction: Hydrogen gas at 80°C.
Substitution: Various organometallic reagents under controlled conditions.
Major Products
Oxidation: Neophyl alcohol.
Reduction: Tert-butylbenzene.
Substitution: Various substituted zirconium compounds.
科学研究应用
Tetrakis(2-methyl-2-phenylpropyl)zirconium has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
作用机制
The mechanism by which tetrakis(2-methyl-2-phenylpropyl)zirconium exerts its catalytic effects involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The molecular targets include the double bonds of olefin monomers, and the pathways involved are primarily coordination and insertion mechanisms .
相似化合物的比较
Similar Compounds
Tetrakis(2-methyl-2-phenylpropyl)hafnium: Similar structure but with hafnium as the central metal.
Tetrakis(2-methyl-2-phenylpropyl)titanium: Similar structure but with titanium as the central metal.
Uniqueness
Tetrakis(2-methyl-2-phenylpropyl)zirconium is unique due to its high stability and efficiency as a catalyst in high-temperature polymerization reactions. Compared to its hafnium and titanium analogs, it exhibits superior catalytic activity and stability under various reaction conditions .
属性
CAS 编号 |
56797-10-5 |
|---|---|
分子式 |
C40H52Zr |
分子量 |
624.1 g/mol |
IUPAC 名称 |
2-methanidylpropan-2-ylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H13.Zr/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3;/q4*-1;+4 |
InChI 键 |
DVZZMFPQYDYJHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
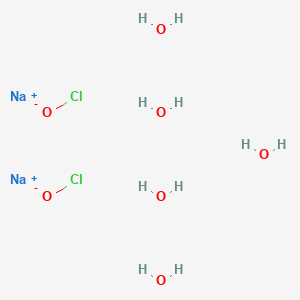
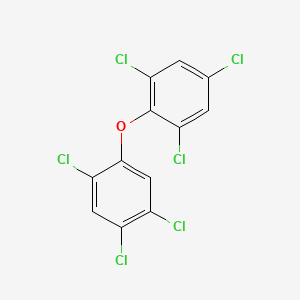
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
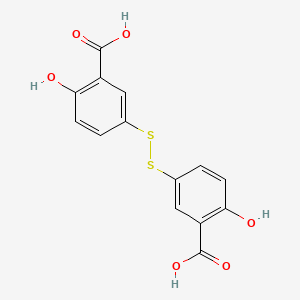
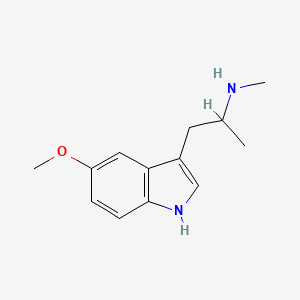
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
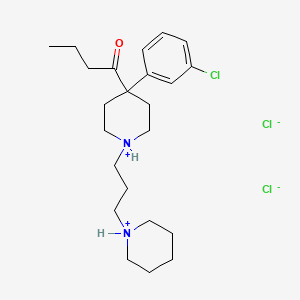
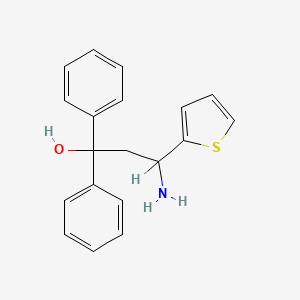
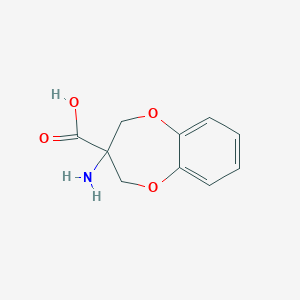
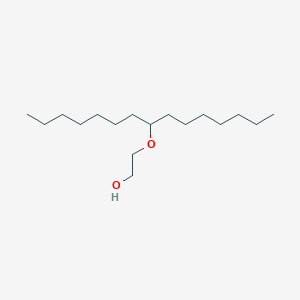
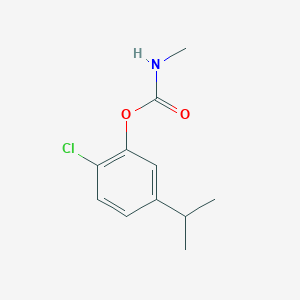
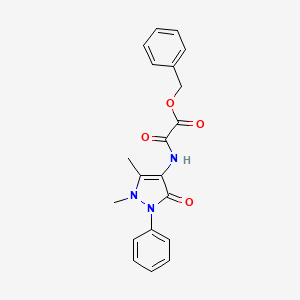
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
